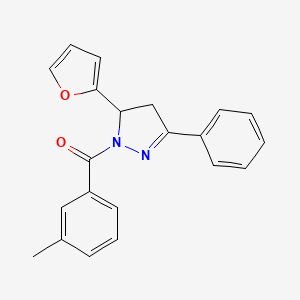

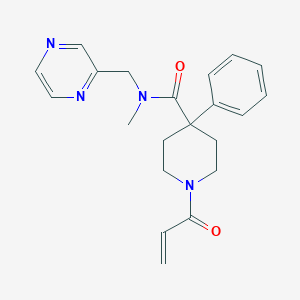

![molecular formula C24H27N7O B2512068 6-(4-ベンジルピペラジン-1-イル)-N-(3-メトキシフェニル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン CAS No. 878064-00-7](/img/structure/B2512068.png)

6-(4-ベンジルピペラジン-1-イル)-N-(3-メトキシフェニル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

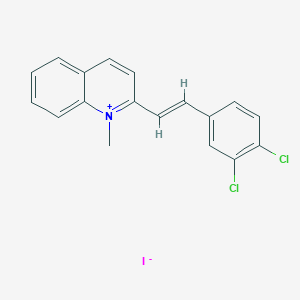

6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N7O and its molecular weight is 429.528. The purity is usually 95%.

BenchChem offers high-quality 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

不安解消効果

この化合物は、不安解消(抗不安)特性について研究されています . これは、不安に関与する神経伝達物質であるセロトニンの作用を阻害する5-HT3受容体拮抗薬として作用します . ある研究では、リポ多糖で処理されたマウスにおいて、さまざまな不安のパラダイムで不安解消様の効果を示すことがわかりました .

セロトニン伝達の調節

この化合物は、セロトニン伝達の調節に役割を果たす可能性があります . セロトニン伝達とは、神経細胞からのセロトニンの放出を含むプロセスであり、気分、不安、うつ病の調節に重要な役割を果たします .

精神障害の潜在的な治療法

5-HT3受容体拮抗薬としての役割から、この化合物は、うつ病や不安などの精神障害の治療に役立つ可能性があります .

神経薬理学的評価

この化合物は、神経薬理学的特性について評価されています . 神経薬理学は、薬物が神経系の細胞機能にどのように影響するかを研究する学問であり、この化合物の5-HT3受容体との相互作用により、この分野で注目される可能性があります .

生物有機化学および医薬品化学

この化合物は、生物有機化学および医薬品化学の分野で研究されています . その複雑な構造とさまざまな受容体との相互作用により、新薬開発において注目されています .

作用機序

Target of Action

The primary target of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the 5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor, and it plays a key role in the management of psychiatric disorders such as depression and anxiety .

Mode of Action

6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as an antagonist at the 5-HT3 receptor . This means that it binds to the receptor and blocks its activation by serotonin. This modulation of serotonergic transmission is believed to contribute to its anxiolytic properties .

Biochemical Pathways

By blocking the 5-HT3 receptor, 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interferes with the normal function of the serotonin system . This can affect various biochemical pathways and processes, including those involved in mood regulation and the response to stress .

Pharmacokinetics

It has been noted that the compound exhibits good log p (308) and pA2 (75) values . These values suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .

Result of Action

The action of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine at the 5-HT3 receptor can result in anxiolytic-like effects . For example, in a study using a lipopolysaccharide-induced anxiety model in mice, treatment with this compound reversed anxiety-like symptoms and significantly affected behavioral parameters such as open arm entries and time spent in open arms in an elevated plus maze . It also increased the levels of serotonin in the mice’s brain .

Action Environment

The action, efficacy, and stability of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide, an endotoxin present in the cell wall of Gram-negative bacteria, was found to induce anxiety-like symptoms in mice, which were then reversed by treatment with this compound

生化学分析

Biochemical Properties

6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and receptor binding. This compound has been shown to interact with several enzymes and proteins, including cyclic GMP-AMP synthase and acetylcholinesterase . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. For instance, its interaction with cyclic GMP-AMP synthase can modulate the synthesis of cyclic GMP-AMP, a crucial secondary messenger in immune response pathways .

Cellular Effects

The effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of serotonin receptors, leading to changes in neurotransmitter levels and impacting mood and anxiety-related behaviors . Additionally, it has been observed to affect kinase activity, which plays a pivotal role in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the binding pockets of target enzymes and receptors, facilitating either inhibition or activation. For example, its binding to acetylcholinesterase involves interactions with both the catalytic active site and the peripheral binding site, leading to inhibition of the enzyme’s activity . This inhibition can result in increased levels of acetylcholine, a neurotransmitter involved in cognitive functions.

Temporal Effects in Laboratory Settings

The temporal effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products have been observed, which may influence its long-term effects on cellular processes. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained modulation of enzyme activity and receptor signaling .

Dosage Effects in Animal Models

In animal models, the effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with dosage. Low to moderate doses have been associated with therapeutic benefits, such as anxiolytic and antidepressant effects . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

The metabolic pathways involving 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are complex and involve multiple enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing alterations in the concentrations of key metabolites involved in neurotransmission and cellular signaling .

Transport and Distribution

The transport and distribution of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have demonstrated that the compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system .

Subcellular Localization

The subcellular localization of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. Its presence in the nucleus suggests potential interactions with nuclear receptors and transcription factors, influencing gene expression and cellular responses .

特性

IUPAC Name |

6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O/c1-29-23-21(16-25-29)22(26-19-9-6-10-20(15-19)32-2)27-24(28-23)31-13-11-30(12-14-31)17-18-7-4-3-5-8-18/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMJSXIJDDMZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

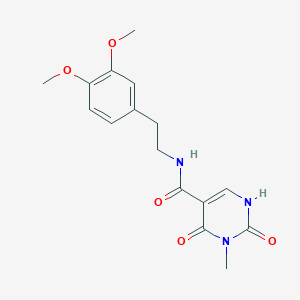

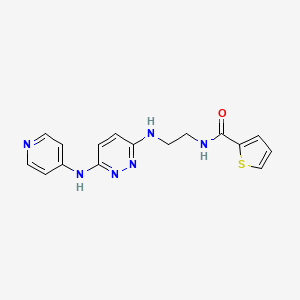

![(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide](/img/structure/B2511998.png)

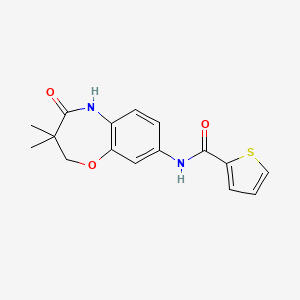

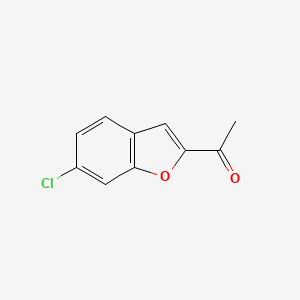

![2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2512000.png)

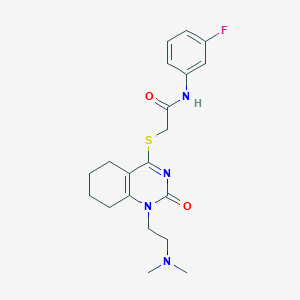

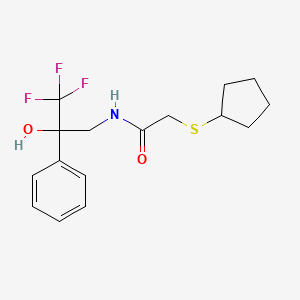

![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)

![1-(1-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2512006.png)

![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)